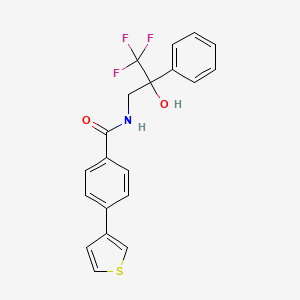

4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Descripción

4-(Thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a benzamide derivative featuring a thiophen-3-yl substituent at the 4-position of the benzamide core and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group attached to the nitrogen atom. Structural analogs highlight the importance of the trifluoro-hydroxy-phenylpropyl moiety in modulating physicochemical properties and biological interactions, particularly in targeting ion channels or receptors .

Propiedades

IUPAC Name |

4-thiophen-3-yl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO2S/c21-20(22,23)19(26,17-4-2-1-3-5-17)13-24-18(25)15-8-6-14(7-9-15)16-10-11-27-12-16/h1-12,26H,13H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVCQYKOWVDORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multiple steps. One common approach is the reaction of thiophen-3-ylbenzamide with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under specific conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts like DMAP.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The trifluoromethyl group can be reduced to a trifluoromethanol derivative.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like m-CPBA or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation: Thiophene-3-sulfoxide or thiophene-3-sulfone.

Reduction: Trifluoromethanol derivative.

Substitution: Amides or esters.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes, making it useful in studying biological pathways and developing new therapeutic agents.

Medicine: In medicine, this compound has been investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mecanismo De Acción

The mechanism by which 4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the thiophene ring contributes to its overall stability and reactivity. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzamide derivatives, focusing on substituent variations, synthetic routes, and functional properties:

Key Structural and Functional Insights:

Substituent Position on Benzamide Core :

- The 4-position substitution (e.g., thiophen-3-yl, trifluoromethoxy) is critical for receptor binding, as seen in VU0543336 (Kir6.1/SUR2B inhibition) and diazepane-derived ligands (D3 receptor affinity). In contrast, 3-position substitution (e.g., compound 5b) shifts activity toward epigenetic targets like LSD1 .

N-Substituent Modifications :

- The 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group (common to the target compound and VU0543336) enhances metabolic stability and hydrophobicity, favoring membrane penetration for ion channel targeting .

- Flexible alkyl chains with heterocyclic termini (e.g., diazepane, piperazine) improve D3 receptor selectivity by accommodating hydrophobic binding pockets .

Synthetic Feasibility: Amidation reactions (e.g., coupling carboxylic acids with amines in ethanol or THF) are widely employed, with yields ranging from 48% to 72% depending on steric and electronic effects .

Biological Activity Trends :

- Thiophene-containing analogs exhibit dual functionality: the sulfur atom enhances π-π stacking with aromatic residues in receptors, while the trifluoromethyl/hydroxy groups improve solubility and target affinity .

Actividad Biológica

The compound 4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

- Molecular Formula : C19H20F3N2O2S

- Molecular Weight : 383.4278 g/mol

Structural Features

The compound includes:

- A thiophene ring , which may contribute to its interaction with biological targets.

- A trifluoromethyl group , enhancing lipophilicity and potentially increasing binding affinity to proteins.

- A hydroxy group , which can participate in hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's binding affinity, while the hydroxy and sulfonamide groups facilitate critical interactions such as hydrogen bonding. This interaction can modulate enzyme activity or receptor function, leading to various biological effects.

Anticancer Activity

Recent studies have shown that derivatives of compounds similar to 4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that certain analogs inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 µM to 30 µM .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties:

- Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) was observed in cell models treated with related compounds, suggesting a potential pathway for reducing inflammation .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of the compound using a zebrafish embryo model. The results indicated that the compound induced apoptosis in cancer cells at concentrations above 15 µM. The mechanism involved mitochondrial dysfunction and activation of caspase pathways, leading to increased cell death .

Study 2: Inflammatory Response Modulation

In another investigation, the compound was tested for its ability to modulate inflammatory responses in RAW 264.7 macrophage cells. The results showed a significant reduction in nitric oxide production upon treatment with the compound, supporting its potential as an anti-inflammatory agent .

Data Summary Table

| Biological Activity | Model/System | Concentration | Observed Effect |

|---|---|---|---|

| Anticancer | MCF-7 Cells | IC50: 10 µM - 30 µM | Inhibition of cell proliferation |

| Anti-inflammatory | RAW 264.7 Cells | >15 µM | Reduced NO production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.